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Compound of Interest

Compound Name: Fedratinib-d9

Cat. No.: B15623405 Get Quote

An In-depth Technical Guide to Fedratinib-d9
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fedratinib-d9, a deuterated

isotopologue of Fedratinib. The document details its chemical properties, mechanism of action,

and relevant experimental protocols, presented in a format tailored for scientific and research

applications.

Core Chemical and Physical Data
Fedratinib-d9 is the deuterium-labeled version of Fedratinib, a potent and selective inhibitor of

Janus kinase 2 (JAK2). The incorporation of deuterium atoms can be useful in pharmacokinetic

studies.
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Property Value Citation(s)

Chemical Name

3-((5-Methyl-2-((4-(2-

(pyrrolidin-1-

yl)ethoxy)phenyl)amino)pyrimi

din-4-yl)amino)-N-(2-(methyl-

d3)propan-2-yl-1,1,1,3,3,3-

d6)benzenesulfonamide

[1][2]

Molecular Formula C₂₇H₂₇D₉N₆O₃S [1][2][3]

Molecular Weight 533.73 g/mol [2][3][4]

CAS Number 2226875-48-3 [1][2]

Synonyms TG-101348-d9 [3]

Mechanism of Action: JAK/STAT Signaling Pathway
Fedratinib is a selective inhibitor of Janus Associated Kinase 2 (JAK2), a key component of the

JAK/STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines

and growth factors that are involved in hematopoiesis and immune response. In

myeloproliferative neoplasms (MPNs), mutations often lead to constitutive activation of the

JAK2 pathway, driving cell proliferation and survival. Fedratinib acts as an ATP-competitive

inhibitor, blocking the phosphorylation of downstream Signal Transducer and Activator of

Transcription (STAT) proteins, thereby inhibiting aberrant cell growth and inducing apoptosis in

cancer cells.[3][5][6]
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Caption: Fedratinib's inhibition of the JAK/STAT signaling pathway.
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In Vitro Potency and Selectivity
Fedratinib has demonstrated high potency against both wild-type JAK2 and the V617F mutant,

which is commonly found in myeloproliferative neoplasms. Its selectivity for JAK2 over other

members of the JAK family is a key characteristic.

Target IC₅₀ (nM)
Selectivity vs.
JAK2

Citation(s)

JAK2 3 - [3][4]

JAK2V617F 3 - [4]

FLT3 15 5-fold less active [1][4]

JAK1 - 35-fold less active [1][3]

TYK2 - 135-fold less active [4]

JAK3 - >300-fold less active [3][4]

Experimental Protocols
Biochemical Kinase Assay for IC₅₀ Determination
This protocol outlines a representative method for determining the half-maximal inhibitory

concentration (IC₅₀) of Fedratinib against a target kinase, such as JAK2.

Objective: To quantify the concentration of Fedratinib required to inhibit 50% of the enzymatic

activity of JAK2.

Materials:

Recombinant human JAK2 enzyme

Suitable substrate peptide (e.g., a synthetic peptide containing a tyrosine residue)

Adenosine triphosphate (ATP)

Kinase assay buffer
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Fedratinib (or Fedratinib-d9)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

384-well plates

Plate reader

Methodology:

Inhibitor Preparation: Prepare a series of dilutions of Fedratinib in the kinase assay buffer.

Reaction Setup: In a 384-well plate, add the JAK2 enzyme and the substrate peptide to each

well.

Inhibitor Addition: Add the different concentrations of Fedratinib to the respective wells.

Include a positive control (no inhibitor) and a negative control (no enzyme).

Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60

minutes) to allow for substrate phosphorylation.

Detection: Stop the reaction and add the detection reagent according to the manufacturer's

protocol to measure the amount of ADP produced, which is proportional to the kinase activity.

Data Analysis: Measure the signal using a plate reader. Calculate the percentage of kinase

inhibition for each Fedratinib concentration relative to the positive control. Plot the

percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to

a dose-response curve to determine the IC₅₀ value.[3][5]
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Prepare Fedratinib Dilutions
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Caption: Workflow for a typical biochemical kinase assay.

Cellular Proliferation Assay
This protocol provides a general method to assess the effect of Fedratinib on the proliferation

of JAK2-dependent cancer cells.

Objective: To determine the effect of Fedratinib on the viability and proliferation of a JAK2-

dependent cell line.
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Materials:

JAK2-dependent cell line (e.g., SET-2 or Ba/F3 cells expressing JAK2V617F)

Cell culture medium and supplements

Fedratinib (or Fedratinib-d9)

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

96-well cell culture plates

Plate reader

Methodology:

Cell Seeding: Seed the JAK2-dependent cells into the wells of a 96-well plate at a

predetermined density.

Inhibitor Treatment: Add various concentrations of Fedratinib to the wells. Include a vehicle

control (medium with the solvent used to dissolve the inhibitor).

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell

culture conditions (37°C, 5% CO₂).

Viability Assessment: Add the cell viability reagent to each well according to the

manufacturer's protocol.

Signal Measurement: Incubate for the recommended time to allow for signal generation and

then measure the luminescence or absorbance using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

percentage of cell viability against the logarithm of the inhibitor concentration to generate a

dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition).[5][7]

In Vivo Efficacy in Murine Models
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Studies using murine models of JAK2V617F-induced myeloproliferative disease have

demonstrated the in vivo efficacy of Fedratinib. Treatment with Fedratinib in these models

resulted in a significant reduction in hematocrit and leukocyte counts, a dose-dependent

decrease or elimination of extramedullary hematopoiesis, and in some cases, an attenuation of

myelofibrosis. These in vivo responses were correlated with the inhibition of JAK-STAT

signaling, as measured by the reduced phosphorylation of Stat5.[2][8]

This technical guide provides a foundational understanding of Fedratinib-d9 for research and

development purposes. For more detailed information, please refer to the cited literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15623405#fedratinib-d9-chemical-structure-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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